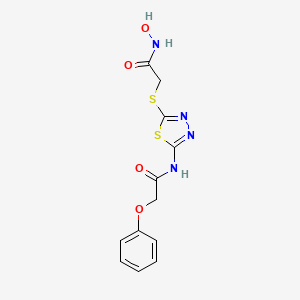
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound known for its unique structural features and diverse applications. This molecule encompasses a thiadiazole ring, a phenoxy group, and an acetamide functionality, indicating potential biological and chemical reactivity. The compound's intricate architecture provides a platform for various applications in chemical research, pharmaceutical developments, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiadiazole Formation: : The synthesis begins with constructing the 1,3,4-thiadiazole ring. A typical method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of an acidic catalyst.
N-Hydroxy Group Introduction: : The hydroxylamine hydrochloride serves as a precursor, reacting with intermediates to introduce the N-hydroxy group.
Acetamide Group Attachment: : Acetylation reactions using acetyl chloride or acetic anhydride in an alkaline medium (eg
Phenoxyacetamide Derivative Formation: : The synthesis culminates in coupling the thiadiazole with phenoxyacetyl chloride under basic conditions, typically using a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. Key considerations include selecting appropriate solvents (e.g., dichloromethane, ethanol), controlling temperature (typically 0°C to room temperature for sensitive steps), and employing advanced purification techniques like recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur moiety, forming sulfoxides or sulfones under controlled oxidizing conditions (e.g., using hydrogen peroxide or peracids).
Reduction: : Reduction reactions may target the acetamide group, reducing it to amines or other functionalities using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: : Nucleophiles such as sodium thiolate (NaSR), ammonia (NH3)
Major Products
Depending on the reaction pathway:
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines, reduced thiadiazole derivatives
Substitution: : Varied substituted phenoxy derivatives
Applications De Recherche Scientifique
Chemistry
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a vital precursor in synthesizing more complex organic molecules. It's employed in studying reaction mechanisms, particularly in organic synthesis involving sulfur and nitrogen heterocycles.
Biology and Medicine
In medicinal chemistry, this compound exhibits potential as an anti-cancer and antimicrobial agent due to its structural resemblance to known pharmacophores. It is investigated for its ability to inhibit specific enzymes or pathways critical to disease progression.
Industry
Industrial applications include its use as an intermediate in producing agrochemicals, dyes, and specialty chemicals. Its unique reactivity allows for the synthesis of various functional materials.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules. Its mode of action typically involves:
Enzyme Inhibition: : Binding to the active site of enzymes, thereby preventing substrate access and enzymatic activity.
Pathway Interference: : Disrupting cellular pathways, leading to impaired cell function or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiadiazole Derivatives: : Compounds like 2-amino-1,3,4-thiadiazole share a similar core structure but lack additional functional groups that confer unique reactivity.
Phenoxyacetamide Derivatives: : These include compounds such as 4-phenoxyacetamide, which is structurally related but differs in substituent positions and functional groups.
Uniqueness
N-hydroxy-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide stands out due to its combined functionalities, enabling a broader range of chemical reactions and biological interactions, unlike simpler analogs.
Propriétés
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S2/c17-9(6-20-8-4-2-1-3-5-8)13-11-14-15-12(22-11)21-7-10(18)16-19/h1-5,19H,6-7H2,(H,16,18)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCRPCQDQUGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
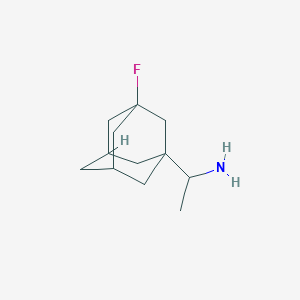
![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)
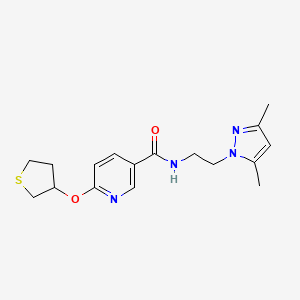
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2945519.png)
![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)
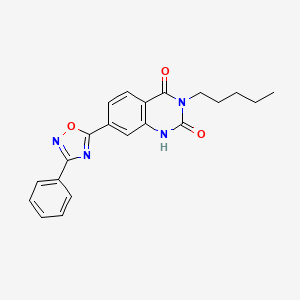
![N-[1-(3-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2945525.png)

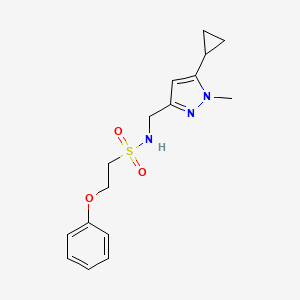
![4-chloro-N-(2-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2945531.png)
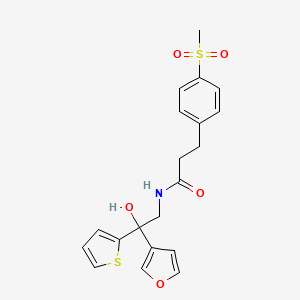
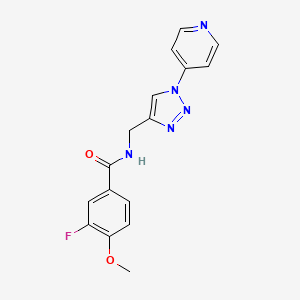
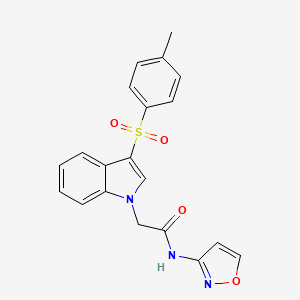
![4-chloro-2-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl methyl ether](/img/structure/B2945538.png)
